![molecular formula C13H22N2O B1346345 {4-[2-(二乙氨基)乙氧基]苯基}甲胺 CAS No. 1849-80-5](/img/structure/B1346345.png)

{4-[2-(二乙氨基)乙氧基]苯基}甲胺

描述

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine, also known as 4-DEAPM, is an organic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. 4-DEAPM has a unique molecular structure which makes it a versatile compound for use in a variety of experiments.

科学研究应用

合成和化学反应

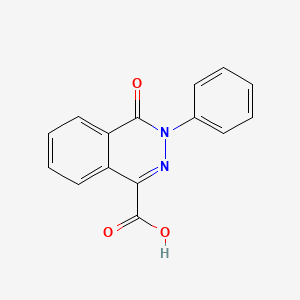

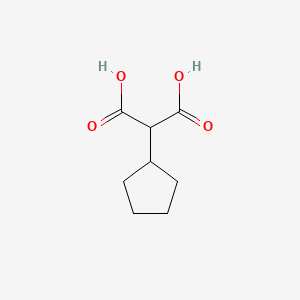

- Aghekyan 等人(2018 年)的研究讨论了由相关化合物合成二羧酸酰胺和二酰胺,展示了其在创建复杂有机分子中的效用 (A. A. Aghekyan, G. G. Mkryan, R. E. Muradyan, & A. E. Tumajyan, 2018)。

荧光和传感应用

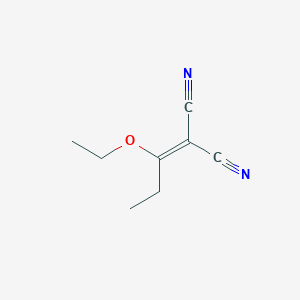

- Wang 等人(2015 年)开发了一种具有聚集诱导发射 (AIE) 特性的衍生物,展示了可逆荧光转换。这突出了在化学传感和环境监测中的潜在应用 (Zhiming Wang, Han Nie, Zhenqiang Yu, A. Qin, Zujin Zhao, & B. Tang, 2015)。

荧光的机理见解

- Zhang 等人(2016 年)的研究调查了苯胺取代的罗丹明类似物中大斯托克斯位移和荧光量子产率背后的机制,为设计高效荧光染料提供了见解 (Zhiyong Zhang, Guang-qing Zhang, Jingxiu Wang, Shan-shan Sun, & Zhongzhi Zhang, 2016)。

电化学和光物理性质

- Bas 等人(2017 年)合成了带有电聚合基团的新型亚酞菁,探索了它们的电化学特性,以用于电子器件和传感器 (Hüseyin Baş & Z. Bıyıklıoğlu, 2017)。

抗癌研究

- Musa 等人(2012 年)研究了某些基于香豆素的苯并吡喃酮衍生物对人肺癌细胞的细胞毒性作用,证明了它们作为治疗剂的潜力 (M. Musa, V. Badisa, L. Latinwo, Tyise A Patterson, & M. Owens, 2012)。

作用机制

Mode of Action

It’s worth noting that many compounds with diethylamino groups interact with their targets through non-covalent interactions such as hydrogen bonding and ionic interactions .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

属性

IUPAC Name |

2-[4-(aminomethyl)phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPUFCAIFUNCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939906 | |

| Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine | |

CAS RN |

1849-80-5 | |

| Record name | NSC37854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

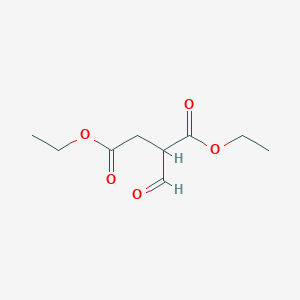

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)